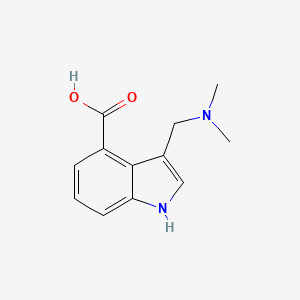

![molecular formula C11H14N2O2 B3033600 7-Amino-2,2,4-trimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 1082195-25-2](/img/structure/B3033600.png)

7-Amino-2,2,4-trimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to 7-Amino-2,2,4-trimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one involves various organic reactions. For instance, the synthesis of 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one was achieved by reacting a precursor with carbon disulfide in a water/pyridine mixture or by reacting a mercapto-triazinone with benzyl bromide in methanolic ammonia water . Similarly, 2-(7-Fluoro-3-oxo-3,4-2H-benzo[b][1,4]oxazin-6-yl)-isoindoline-1,3-diones were synthesized by reacting 6-amino-7-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one with isobenzofuran-1,3-dione in acetic acid using amino resin as a scavenger reagent . These methods highlight the versatility of reactions involving amino groups and heterocyclic compounds.

Molecular Structure Analysis

The molecular structure of these compounds is characterized by extensive intermolecular hydrogen bonding and, in some cases, pi-pi stacking interactions, which contribute to the stability of the crystalline structure. For example, the compound 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one crystallizes in the monoclinic space group with specific cell parameters and features extensive N-H...N and N-H...O hydrogen bonding .

Chemical Reactions Analysis

The chemical reactivity of these compounds is influenced by the presence of amino groups and their ability to form hydrogen bonds. The amino group can participate in various chemical reactions, such as the formation of complexes with cyclodextrins, as observed in the study of 7-amino-3-phenyl-2H-benzo[b][1,4]oxazin-2-one, where a 1:1 complex with b-cyclodextrin was formed through van der Waals and hydrogen bond interactions . Additionally, the reactivity of the amino group in the presence of α-ketoacids and esters leads to the formation of fluorescent and stable benzoxazines .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure and the environment. For example, the photophysical behavior of 7-amino-3-phenyl-2H-benzo[b][1,4]oxazin-2-one shows a significant solvatochromic effect with large Stokes shifts in different solvents, indicating an increase in dipolar moment in the excited state . The solubility and stability of these compounds can vary depending on the solvent, as seen with the fluorescent aminobenzoxazines, which are stable in organic solvents but not in ethanol .

Aplicaciones Científicas De Investigación

Synthesis and Characterization

- A study by Xiaoguang and Yin Du-lin (2005) explored the synthesis of isoindoline derivatives using 7-amino-2,2,4-trimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one, highlighting its role in novel compound creation and chemical reactions (Xiaoguang & Yin Du-lin, 2005).

- In another study, the compound's photophysical behavior was analyzed, demonstrating its significance in understanding fluorescence and solvatochromic effects (Valdebenito et al., 2015).

Biological and Pharmaceutical Research

- Research by Tian et al. (2012) synthesized derivatives of 7-amino-2H-benzo[b][1,4]oxazin-3(4H)-one as potential platelet aggregation inhibitors, emphasizing its medical research significance (Tian et al., 2012).

- Desai et al. (2017) investigated novel compounds involving 7-amino-2H-benzo[b][1,4]oxazin-3(4H)-one for antimicrobial applications, underlining its potential in developing new antimicrobial agents (Desai et al., 2017).

Agricultural and Environmental Studies

- A study by Macias et al. (2006) focused on the isolation and synthesis of benzoxazinones, including compounds related to 7-amino-2H-benzo[b][1,4]oxazin-3(4H)-one, for their phytotoxic and antimicrobial properties, relevant in agricultural research (Macias et al., 2006).

Chemical Synthesis Methodology

- Meng et al. (2013) developed chiral N-Benzyl-2-methyl-2H-benzo[b][1,4]oxazin/thiazin-3(4H)-ones, demonstrating the versatility of 7-amino-2H-benzo[b][1,4]oxazin-3(4H)-one in synthesizing various biologically active molecules (Meng et al., 2013).

Propiedades

IUPAC Name |

7-amino-2,2,4-trimethyl-1,4-benzoxazin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c1-11(2)10(14)13(3)8-5-4-7(12)6-9(8)15-11/h4-6H,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFWNYWRRFKPOGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)N(C2=C(O1)C=C(C=C2)N)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Amino-2,2,4-trimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[(3-Chloro-2-fluorophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B3033517.png)

![2-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]thio}-3-methyl-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3033520.png)

![3-(3-chlorobenzyl)-6-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B3033522.png)

![6-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(3-fluorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B3033523.png)

![6-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(3-methylbenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B3033524.png)

![6-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B3033525.png)

![2-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]thio}-3-ethyl-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3033527.png)

![3-(4-chlorobenzyl)-6-{[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B3033528.png)

![N-(4-[(Acetylamino)sulfonyl]phenyl)-3-chloropropanamide](/img/structure/B3033533.png)

![3-chloro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]propanamide](/img/structure/B3033534.png)

![tert-butyl N-{[(2,3-dimethylphenyl)carbamoyl]methyl}carbamate](/img/structure/B3033537.png)